5-溴-2-乙氧基-苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-ethoxy-benzenesulfonyl chloride is a chemical compound that is related to various other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can give insights into its potential characteristics and reactivity. For instance, compounds with bromo and methoxy substituents on a benzene ring, as well as those with sulfonyl chloride groups, are frequently explored for their synthetic utility and biological activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yield. For example, the total synthesis of a complex natural product with bromo and methoxy substituents was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of a bismuth compound with a bromo and methoxyphenyl group was performed using benzenesulfonic acid and hydrogen peroxide in ether . These studies suggest that the synthesis of 5-bromo-2-ethoxy-benzenesulfonyl chloride would likely involve multiple steps, possibly including the use of chlorosulfonic acid as a reagent to introduce the sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl chloride groups has been determined using techniques such as X-ray diffraction. For example, the structure of 2,4,5-trichlorobenzenesulfonyl chloride was elucidated, revealing an orthorhombic crystal system and providing details on bond lengths and angles . This information can be extrapolated to predict that 5-bromo-2-ethoxy-benzenesulfonyl chloride would also exhibit a well-defined molecular structure with specific geometric parameters influenced by the presence of the sulfonyl chloride group.

Chemical Reactions Analysis

Compounds with bromo and sulfonyl groups are known to participate in various chemical reactions. Brominated compounds can undergo further functionalization, such as O-demethylation , while sulfonyl chlorides are typically reactive towards nucleophiles, leading to substitution reactions . The presence of an ethoxy group in 5-bromo-2-ethoxy-benzenesulfonyl chloride would likely influence its reactivity, potentially making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For instance, the solvate form of a tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was characterized, providing insights into its solubility and crystalline structure . The properties of 5-bromo-2-ethoxy-benzenesulfonyl chloride would be expected to include a melting point, solubility in various solvents, and stability under different conditions, which would be important for its handling and use in chemical reactions.

科学研究应用

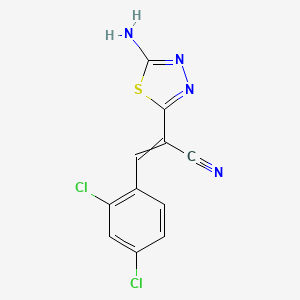

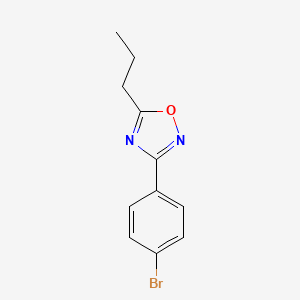

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “5-bromo-2-aryl benzimidazoles” are synthesized using “5-bromo-2-ethoxy-benzenesulfonyl Chloride” as a starting material . These compounds are then evaluated for their inhibitory activity against the α-glucosidase enzyme .

- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activity in the range of IC50 = 12.4–103.2 μM . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

安全和危害

属性

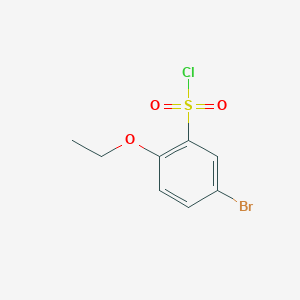

IUPAC Name |

5-bromo-2-ethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECNSRYIWTUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395067 |

Source

|

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

CAS RN |

379255-01-3 |

Source

|

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)